Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ethylphenoxy group attached to the piperidine ring via a propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of appropriate precursors or hydrogenation of pyridine derivatives.
Attachment of the Ethylphenoxy Group: The ethylphenoxy group is introduced via nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-[3-(4-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride .
- Ethyl 1-[3-(4-benzyloxyphenoxy)propyl]piperidine-4-carboxylate .
Uniqueness
Ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying biological mechanisms .
Properties
IUPAC Name |
ethyl 1-[3-(2-ethylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-16-8-5-6-9-18(16)23-15-7-12-20-13-10-17(11-14-20)19(21)22-4-2;/h5-6,8-9,17H,3-4,7,10-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNSBFYBCNWOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCCN2CCC(CC2)C(=O)OCC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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